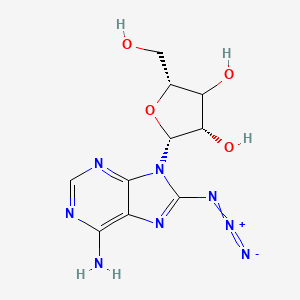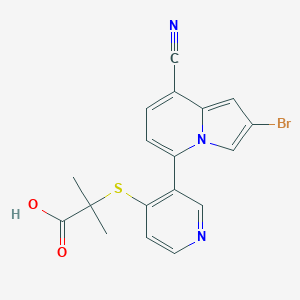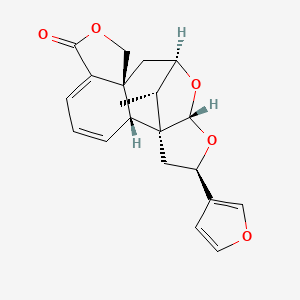
Salvifaricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvifaricin is a diterpenoid compound isolated from the aerial parts of Salvia leucantha and Salvia hispanica. It is known for its significant biological activities, including anti-diabetic effects, as it can lower fasting blood glucose and serum triglyceride levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salvifaricin can be synthesized through the extraction of dried aerial parts of Salvia leucantha using acetone. The extract is then chromatographed on active charcoal, followed by further purification using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. The dried plant material is processed using solvents like acetone, and the extract is subjected to multiple chromatographic techniques to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Salvifaricin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Salvifaricin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound’s biological activities, such as its anti-diabetic effects, make it a subject of interest in biological research.
Mecanismo De Acción
Salvifaricin exerts its effects by targeting specific molecular pathways involved in glucose and lipid metabolism. It interacts with enzymes and receptors that regulate these pathways, leading to a reduction in blood glucose and triglyceride levels. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate metabolic processes is well-documented .
Comparación Con Compuestos Similares
Similar Compounds
Salvifaricin is structurally similar to other diterpenoids isolated from Salvia species, such as isosalvipuberulin, salvileucantholide, and salviandulin E .
Uniqueness
What sets this compound apart from these similar compounds is its pronounced anti-diabetic activity. While other diterpenoids may exhibit various biological activities, this compound’s ability to significantly lower blood glucose and triglyceride levels makes it unique and valuable for therapeutic applications .
Propiedades
Fórmula molecular |
C20H20O5 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(1S,2R,10S,12R,14R,16R,18S)-16-(furan-3-yl)-18-methyl-8,13,15-trioxapentacyclo[10.5.1.01,14.02,10.06,10]octadeca-3,5-dien-7-one |
InChI |
InChI=1S/C20H20O5/c1-11-14-7-19-10-23-17(21)13(19)3-2-4-16(19)20(11)8-15(25-18(20)24-14)12-5-6-22-9-12/h2-6,9,11,14-16,18H,7-8,10H2,1H3/t11-,14-,15-,16-,18-,19-,20-/m1/s1 |
Clave InChI |
HIKUAKUTPBLJKQ-JSLAWISBSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@@]34COC(=O)C3=CC=C[C@H]4[C@@]15C[C@@H](O[C@H]5O2)C6=COC=C6 |
SMILES canónico |
CC1C2CC34COC(=O)C3=CC=CC4C15CC(OC5O2)C6=COC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


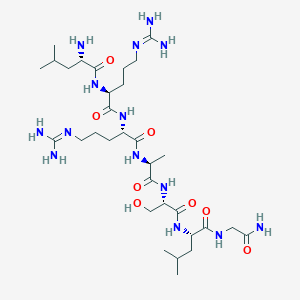
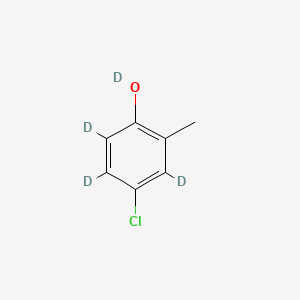
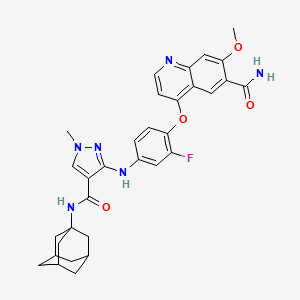




![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
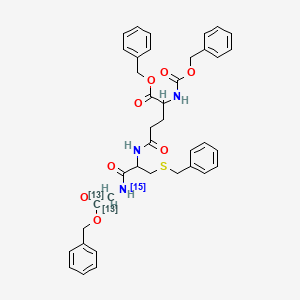

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
